molecular formula C19H17Cl2NO2 B159651 Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride CAS No. 126334-84-7

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

Cat. No.: B159651
CAS No.: 126334-84-7
M. Wt: 362.2 g/mol
InChI Key: ZFQMWRZOUKPJCD-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the condensation of 2-chloromethylquinoline with benzaldehyde in the presence of a base to form 2-(chloromethyl)-4-phenylquinoline. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and carboxylic acids.

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.

    Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a probe for studying cellular processes and pathways, particularly those involving quinoline-based molecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenyl and quinoline moieties contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
  • Ethyl 2-(bromomethyl)-4-phenylquinoline-3-carboxylate hydrochloride
  • Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Uniqueness

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloromethyl group at the 2-position and the phenyl group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydrochloride salt form improves its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMWRZOUKPJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596160
Record name Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126334-84-7
Record name Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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